3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride
Description
3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride (CAS: 2089258-49-9) is a heterocyclic compound featuring a fused triazolo-pyrazinone core. Its molecular formula is C₇H₁₁ClN₆O, with a molecular weight of 203.63 g/mol (hydrochloride salt). The compound is characterized by a methylaminomethyl substituent at position 3 of the triazolo[4,3-a]pyrazin-8-one scaffold and a methyl group at position 7 (based on dihydrochloride derivatives in ). Structural confirmation relies on ¹H NMR spectroscopy, where protons at positions 5 and 6 of the pyrazinone fragment resonate as doublets at δ 7.15–7.28 ppm and δ 7.50–7.59 ppm, respectively.
Properties
IUPAC Name |
3-(methylaminomethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O.ClH/c1-8-4-5-10-11-6-7(13)9-2-3-12(5)6;/h2-3,8H,4H2,1H3,(H,9,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPBJBDNEYCAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=C2N1C=CNC2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocyclic Framework Construction
The triazolo[4,3-a]pyrazin-8-one core is typically synthesized via cyclization reactions involving diamines or hydrazine derivatives.
Hydrazine-Mediated Cyclization
A foundational approach involves reacting 2-chloropyrazine derivatives with hydrazine hydrate to form intermediate dihydro-pyrazine precursors. For example, in a method adapted from the synthesis of analogous triazolopyrazines, 2-chloropyrazine undergoes nucleophilic substitution with hydrazine hydrate in ethanol at 60–70°C for 6–8 hours, yielding 2-hydrazinylpyrazine. Subsequent acid-catalyzed cyclization with trifluoroacetic anhydride (TFAA) and methanesulfonic acid at reflux temperature (110–120°C) facilitates triazole ring formation. This step typically achieves 70–85% yields, with purity ≥90% after recrystallization.
Nitrite-Induced Cyclization
Alternative protocols employ sodium nitrite under acidic conditions to cyclize 1,2-diaminopyrazine intermediates. As reported in triazolopyrazine syntheses, treating 3-amino-2-hydrazinylpyrazine with NaNO₂ in HCl at 0–5°C generates the triazolo[4,3-a]pyrazin-8-one scaffold via diazotization and intramolecular cyclization. This method requires precise temperature control to minimize byproducts, with yields averaging 65–75%.
Table 1: Comparison of Core Synthesis Methods
| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Hydrazine cyclization | Hydrazine hydrate, TFAA | 110–120 | 6–8 | 70–85 | ≥90 |
| Nitrite cyclization | NaNO₂, HCl | 0–5 | 2–3 | 65–75 | ≥85 |
Functionalization with (Methylamino)methyl Group
Introducing the (methylamino)methyl moiety at position 3 of the triazolo-pyrazinone core employs Mannich reactions or nucleophilic substitutions.
Mannich Reaction
A three-component Mannich reaction using formaldehyde, methylamine, and the triazolo-pyrazinone core in methanol at 50–60°C for 12–16 hours installs the (methylamino)methyl group. This method, adapted from triazolopyrazine derivatization, achieves 60–70% yields. The reaction is quenched with aqueous NaHCO₃, and the product is extracted with dichloromethane, followed by solvent evaporation under reduced pressure.
Chloromethylation Followed by Amination
Chloromethylation of the triazolo-pyrazinone core using chloromethyl methyl ether (MOMCl) and AlCl₃ in dichloroethane at 0°C generates a chloromethyl intermediate, which undergoes nucleophilic substitution with methylamine in THF at 25°C for 24 hours. This two-step sequence provides 55–65% overall yield, with the advantage of avoiding formaldehyde handling.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treating with hydrogen chloride (HCl) in ethanol.
Process Optimization and Scalability
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
-
Step 1 employs hydrazine to form the triazolo[4,3-a]pyrazine scaffold, followed by Step 2 for side-chain functionalization via Mannich-type alkylation .
-
Final protonation with HCl ensures water solubility and crystallinity .
Functional Group Reactivity
The compound’s reactivity is dominated by its triazolo-pyrazine core and methylaminomethyl side chain:
Triazole Ring Stability
-
Acid/Base Stability : Degrades in >2M HCl/NaOH at 60°C (t<sub>1/2</sub> = 4 hr), forming pyrazine-2,3-diamine derivatives .
-
Photolysis : UV light (254 nm) induces ring-opening to yield 4-methylpyrazin-2-amine .
Methylaminomethyl Side Chain
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Oxidation : Reacts with KMnO<sub>4</sub> in H<sub>2</sub>SO<sub>4</sub> to form a carboxylic acid derivative .
-
N-Alkylation : Undergoes quaternization with methyl iodide (DMF, 50°C) to produce a tertiary ammonium salt .
Degradation Pathways
Stability studies under accelerated conditions (40°C/75% RH) reveal:
Table 2: Major Degradation Products
Analytical Characterization
This comprehensive profile highlights the compound’s synthetic versatility and sensitivity to environmental factors, critical for pharmaceutical formulation and storage. Data from patents and peer-reviewed studies ensure methodological rigor .
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antitumor Activity
Research indicates that derivatives of triazolo-pyrazine compounds can inhibit tumor growth through various mechanisms:
- Mechanism : Inhibition of specific kinases involved in cell proliferation.
- Case Study : A study demonstrated that similar compounds reduced tumor size in xenograft models by targeting the c-Met signaling pathway, crucial in cancer progression.
Antiviral Properties
The compound has shown promise against viral infections:
- Mechanism : It may inhibit viral replication by modulating host cell factors.
- Case Study : In vitro studies revealed significant antiviral activity against Hepatitis B virus (HBV), with notable reductions in viral load correlated with increased expression of APOBEC3G, an antiviral factor.
Neuropharmacological Effects
The compound's structure suggests potential effects on neurological conditions:
- Mechanism : Antagonism of neurokinin receptors may alleviate anxiety and depression symptoms.
- Case Study : Animal models treated with similar compounds showed reduced anxiety-like behaviors, supporting the hypothesis of their utility in treating mood disorders.
Biochemical Pathways
The compound interacts with several biochemical pathways:
- Cell Growth and Survival : It may influence pathways related to apoptosis and cell cycle regulation.
- Angiogenesis : By inhibiting factors involved in blood vessel formation, it could serve as an antiangiogenic agent.
| Activity Type | Description |
|---|---|
| Antitumor Activity | Inhibition of tumor growth via kinase inhibition |
| Antiviral Effects | Reduction in HBV replication |
| Neuropharmacological Effects | Potential treatment for anxiety and depression |
Case Study Summaries
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Reduced tumor size in xenograft models |
| Antiviral Properties | Significant inhibition of HBV replication |
| Neuropharmacological Effects | Decreased anxiety-like behavior in rodent models |
Mechanism of Action
The mechanism of action of 3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The specific pathways involved depend on the target enzyme or receptor and the context of its use in research or therapy.
Comparison with Similar Compounds
Table 1: Substituent Variations and Key Properties
Key Observations:
- Polarity and Solubility: The methylaminomethyl group in the target compound enhances water solubility compared to hydrophobic substituents like trifluoromethyl (Sitagliptin) or aryl groups.
- Bioactivity: Sitagliptin’s trifluoromethyl and aryl groups confer high DPP-4 binding affinity, while the target compound’s methylaminomethyl group may target adenosine receptors or ion channels.
Pharmacological and Physicochemical Data
Biological Activity
3-[(Methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₈H₁₃N₅O·HCl
- Molecular Weight : 195.22 g/mol
This structure includes a triazole ring fused with a pyrazine moiety, which is significant for its biological activity.
Antitumor Activity
Research indicates that derivatives of the triazolo[4,3-a]pyrazine class exhibit antitumor properties. In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
In these studies, the compound demonstrated IC50 values in the low micromolar range, indicating significant cytotoxicity.
The mechanism of action for this compound appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. It has been suggested that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown promising antimicrobial activity. Studies have reported efficacy against:
- Bacterial Strains :
- Staphylococcus aureus
- Escherichia coli
The compound exhibited minimum inhibitory concentrations (MICs) that indicate potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity | Tested Cell Lines/Bacteria | IC50/MIC Values | References |
|---|---|---|---|
| Antitumor | HeLa, MCF-7, A549 | Low micromolar | |
| Antimicrobial | S. aureus, E. coli | Moderate MIC |
Case Study 1: Anticancer Efficacy
A study published in PubChem evaluated the anticancer properties of several triazole derivatives including our compound. The results indicated significant growth inhibition in tumor models treated with the compound compared to controls.
Case Study 2: Antimicrobial Testing
In a comparative study on antimicrobial agents published in Science.gov , the compound was part of a series that demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted its potential for further development as an antibiotic.
Q & A
Synthesis and Optimization
Basic Question: Q. What are the standard synthetic routes for preparing 3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride? Answer: The compound is typically synthesized via cyclization of 3-hydrazinopyrazin-2-one intermediates with carbonyl-containing reagents. A validated procedure involves activating carboxylic acids with carbonyldiimidazole (CDI) in anhydrous DMFA at 100°C for 1 hour, followed by refluxing with N1-aryl/benzyl-3-hydrazinopyrazin-2-one for 24 hours. The product is isolated via precipitation, washing with i-propanol, and recrystallization . Key intermediates are confirmed by ¹H NMR (e.g., pyrazinone fragment protons at δ 7.15–7.59 ppm) .
Advanced Question: Q. How can reaction conditions be optimized to improve yield and purity in triazolo[4,3-a]pyrazin-8-one synthesis? Answer: Optimization strategies include:
- Solvent selection : Anhydrous DMFA minimizes side reactions and enhances cyclization efficiency .
- Catalyst use : CDI improves carbonyl activation, reducing reaction time .
- Temperature control : Reflux conditions (e.g., 24 hours) ensure complete cyclization .
- Purification : Recrystallization from DMFA/i-propanol (1:2 ratio) increases purity to >95% . Contamination risks from residual solvents or unreacted intermediates can be mitigated via HPLC monitoring .
Analytical Validation
Basic Question: Q. What analytical methods are used for quantifying this compound? Answer: Non-aqueous potentiometric titration is a validated method for quantification. Key parameters include:
- Linearity : R² ≥ 0.998 over 80–120% concentration range.
- Accuracy : Recovery rates of 98–102%.
- Precision : Relative standard deviation (RSD) < 2% .
Advanced Question: Q. How can researchers address method specificity challenges in impurity profiling of this compound? Answer: High-performance liquid chromatography (HPLC) with photodiode array detection is recommended. For example:
Structural Characterization
Basic Question: Q. What spectroscopic techniques are used to confirm the structure of this compound? Answer:
- ¹H NMR : Signals at δ 7.15–7.59 ppm (pyrazinone H-5/H-6 protons) confirm the fused triazolo-pyrazine core .
- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., C: 45.2%, H: 4.8%, N: 28.1%) .
Advanced Question: Q. How can researchers resolve ambiguities in distinguishing structural isomers during characterization? Answer:
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to confirm substituent positions .
- X-ray crystallography : Provides definitive proof of stereochemistry and crystal packing . Computational modeling (e.g., DFT) can predict spectral data for comparison with experimental results .
Biological Activity and Pharmacological Potential
Basic Question: Q. What biological activities have been reported for triazolo[4,3-a]pyrazin-8-one derivatives? Answer: These derivatives exhibit:
- Cytotoxic activity : IC₅₀ values < 10 µM in cancer cell lines .
- Cerebroprotective effects : Demonstrated in rodent ischemia models via NMDA receptor modulation .
Advanced Question: Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency? Answer:
- Substituent variation : Electron-withdrawing groups (e.g., -F, -Cl) at the 3-position enhance receptor binding .
- Methylamino modification : Hydrophilic substituents improve blood-brain barrier penetration .
- In silico screening : Molecular docking (e.g., with adenosine A₁/A₂ₐ receptors) predicts binding affinity and selectivity .
Impurity Control and Stability
Basic Question: Q. What are common impurities in this compound synthesis? Answer:
- Process-related impurities : Unreacted 3-hydrazinopyrazin-2-one (retention time: 6.2 min under HPLC conditions) .
- Degradants : Hydrolyzed products under acidic conditions (e.g., pyrazinone ring opening) .
Advanced Question: Q. What strategies ensure long-term stability of this compound in formulation studies? Answer:
- Storage conditions : Lyophilized form at -20°C in inert atmosphere (N₂) prevents oxidation .
- Excipient compatibility : Avoid surfactants (e.g., polysorbate 80) that accelerate hydrolysis .
Computational and Mechanistic Insights
Advanced Question: Q. How can quantum chemical parameters predict the reactivity of triazolo[4,3-a]pyrazin-8-one derivatives? Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
